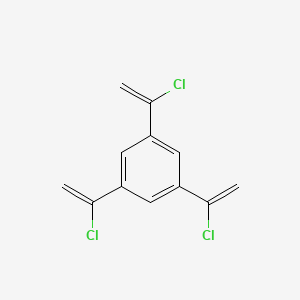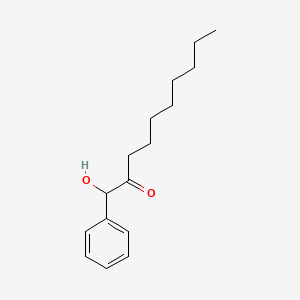
2-Decanone, 1-hydroxy-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decanone, 1-hydroxy-1-phenyl- is an organic compound with the molecular formula C16H24O2 It is a ketone derivative, characterized by the presence of a phenyl group attached to the first carbon and a hydroxy group attached to the second carbon of the decanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanone, 1-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 1-phenyl-1-decanone with a suitable oxidizing agent to introduce the hydroxy group at the second carbon position. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Decanone, 1-hydroxy-1-phenyl- may involve large-scale oxidation processes using advanced equipment and catalysts to enhance the efficiency and yield of the reaction. The choice of reagents and reaction conditions is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Decanone, 1-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Decanone, 1-hydroxy-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Decanone, 1-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The phenyl group contributes to its aromaticity and potential interactions with hydrophobic pockets in biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Decanone, 1-phenyl-: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
2-Decanone: Lacks the phenyl group, leading to variations in its applications and biological activities.
1-Hydroxy-1-phenyl-2-propanone: A shorter chain analog with similar functional groups but different physical and chemical properties.
Uniqueness
2-Decanone, 1-hydroxy-1-phenyl- is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
92975-67-2 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-hydroxy-1-phenyldecan-2-one |
InChI |
InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,16,18H,2-6,10,13H2,1H3 |
InChI Key |
NVVLWHNLIBMNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
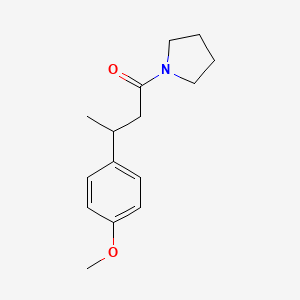
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
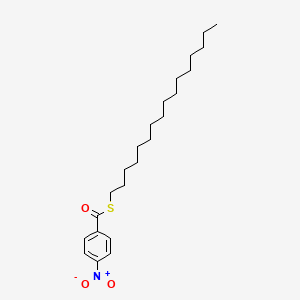
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
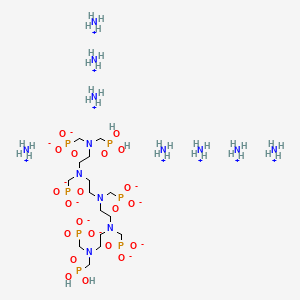
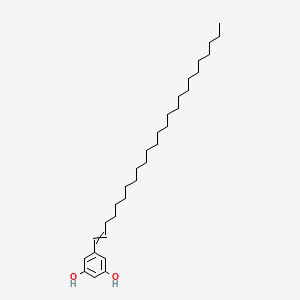
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
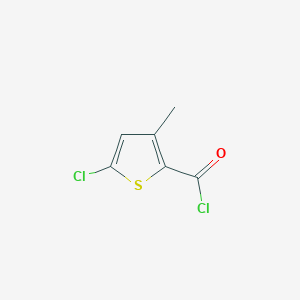
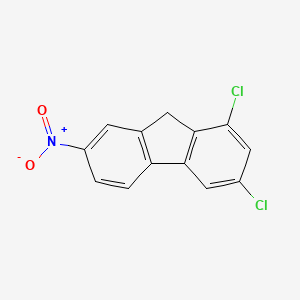

![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
